molecular formula C12H12Cl2O2 B11717558 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid

Katalognummer: B11717558
Molekulargewicht: 259.12 g/mol
InChI-Schlüssel: DTAFCYCHKCQZFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12Cl2O2 It is a derivative of cyclopentanecarboxylic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with cyclopentanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, palladium-catalyzed hydrocarboxylation of cyclopentene with 3,5-dichlorobenzyl chloride can be employed to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanecarboxylic Acid: The parent compound without the dichlorophenyl substitution.

    3,5-Dichlorobenzoic Acid: A similar compound with a dichlorophenyl group but lacking the cyclopentane ring.

    1-(3,5-Dichlorophenyl)ethanone: A related compound with a ketone group instead of the carboxylic acid.

Uniqueness

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid is unique due to the combination of the cyclopentane ring and the dichlorophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C12H12Cl2O2

Molekulargewicht

259.12 g/mol

IUPAC-Name

1-(3,5-dichlorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12Cl2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16)

InChI-Schlüssel

DTAFCYCHKCQZFD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.